molecular formula C17H19NO3S B014778 1-Benzhydrylazetidin-3-yl methanesulfonate CAS No. 33301-41-6

1-Benzhydrylazetidin-3-yl methanesulfonate

Cat. No. B014778
CAS RN: 33301-41-6
M. Wt: 317.4 g/mol
InChI Key: MSVZMUILYMLJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate involves a two-step process starting from commercially available 1-benzhydrylazetidin-3-ol. This precursor reacts with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. Upon quenching with water, the mesylate intermediate is isolated. This intermediate is then treated with ammonium hydroxide/isopropanol at approximately 70°C to afford the final compound as mono acetate salt in yields of 72–84% (Li et al., 2006).

Molecular Structure Analysis

The molecular structure of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine, a related compound, provides insight into the chemical environment surrounding the sulfonyl group. X-ray crystallography reveals that the compound crystallizes in the monoclinic crystal class, with a distorted tetrahedral geometry around the sulfur atom. The piperazine ring adopts a chair conformation, highlighting the structural flexibility and steric considerations relevant to 1-Benzhydrylazetidin-3-yl methanesulfonate (Naveen et al., 2007).

Chemical Reactions and Properties

Methanesulfonic acid and its derivatives, including methanesulfonates, are involved in various chemical reactions due to their ability to act as electrophiles or leaving groups. For example, methanesulfonic acid has been used to promote the tetrahydropyranylation of alcohols and phenols under solvent-free conditions, demonstrating the versatility and reactivity of the methanesulfonate group (Wang et al., 2011).

Scientific Research Applications

  • Selective Mesylation : 1H-Benzotriazol-1-yl methanesulfonate has been found effective in differentiating amino groups by selective mesylation, useful for separating primary and secondary amino groups in compounds containing both amino and hydroxy groups (Kim, Sung, Choi, & Kim, 1999).

  • One-Pot Synthesis of Benzoxazoles : Methanesulfonic acid is an effective catalyst in the synthesis of 2-substituted benzoxazoles from carboxylic acids, showing excellent yields and compatibility with various substituents (Kumar, Rudrawar, & Chakraborti, 2008).

  • Reductive Ring-Opening : Methanesulfonic acid has been used in the reductive ring-opening of O-benzylidene acetals, producing 6-O-benzyl ethers with free 4-OH groups (Zinin, Malysheva, Shpirt, Torgov, & Kononov, 2007).

  • Linear Alkylbenzenes Production : Methanesulfonic acid (MSA) has been identified as an environmentally benign catalyst for the production of linear alkylbenzenes, with high selectivity and potential for reuse and biodegradation (Luong et al., 2004).

  • Synthesis of Methanesulfonohydrazides : A method has been developed for synthesizing 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides, demonstrating good yields and a radical process (An, Zheng, & Wu, 2014).

  • Synthesis of Benzothiazoles : Methanesulfonic Acid/SiO2 is an efficient mixture for synthesizing 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids (Sharghi & Asemani, 2009).

  • Pharmaceutical Applications : An improved process for synthesizing 1-benzhydrylazetidin-3-ol has been developed, suitable for pharmaceutical applications due to its high yield and purity (Reddy et al., 2010).

  • Anti-Acetylcholinesterase and Insecticidal Activities : 5-Substituted 1-Methyl-1H-1,2,4-triazol-3-yl methanesulfonates exhibit promising anti-acetylcholinesterase and insecticidal activities, relevant for pharmaceutical and biotechnological applications (Holan, Virgona, & Watson, 1997).

  • Microbial Metabolism : Methanesulfonic acid is used by aerobic bacteria as a sulfur source for growth and by specialized methylotrophs as a carbon and energy substrate (Kelly & Murrell, 1999).

  • Dehydrogenative Alkylation : Manganese dioxide-methanesulfonic acid promotes direct dehydrogenative alkylation of sp3 C-H bonds adjacent to a heteroatom, yielding products in good to excellent yields (Liu et al., 2013).

  • Anti-Convulsant Drug Intermediates : A novel process allows for the preparation of 1,2-benzisoxazole-3-methanesulfonates and sultone oximes, intermediates for the anti-convulsant drug zonisamide (Arava et al., 2007).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

properties

IUPAC Name

(1-benzhydrylazetidin-3-yl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-22(19,20)21-16-12-18(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVZMUILYMLJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374452
Record name 1-benzhydrylazetidin-3-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydrylazetidin-3-yl methanesulfonate

CAS RN

33301-41-6
Record name 1-(Diphenylmethyl)-3-[(methylsulfonyl)oxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33301-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzhydrylazetidin-3-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Azetidinol, 1-(diphenylmethyl)-, 3-methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-benzhydryl-3-hydroxyazetidine (4.78 g, 20 mmol) in dichloromethane (35 ml) was added triethylamine (2.43 g, 24 mmol) and cooled to 0° C. A solution of methanesulfonyl chloride (1.86 ml, 24 mmol) in dichloromethane (5 ml) was then introduced slowly, and the resulting suspension was stirred at room temperature for 18 h. The volatiles were evaporated, and the residue was extracted with a mixture of ether and ethyl acetate. The combined extract was filtered through Magnosol and the filtrate evaporated to give 6.01 g of a light yellow solid; MS (ES) m/z 318.0 (MH+).
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.86 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.581 mL of triethylamine and 0.185 mL of methanesulfonyl chloride were added to chloroform (15 mL) solution of 500 mg of N-(diphenylmethyl)-3-hydroxyazetidine, and stirred at room temperature for 3 hours. Aqueous sodium carbonate solution was added to the reaction liquid, extracted with chloroform, dried with sodium sulfate, and evaporated under reduced pressure to obtain crude N-(diphenylmethyl)-3-(methanesulfonyloxy)azetidine. 433 mg of 1-(4-nitrophenyl)piperazine and 433 mg of potassium carbonate were added to DMSO (10 mL) solution of the compound obtained in the above reaction, and heated at 100° C. for 3 hours. Water was added to the reaction liquid, extracted with ethyl acetate, and the organic layer was washed with saturated saline water. The organic layer was dried with sodium sulfate, concentrated under reduced pressure, and the crude product was purified through column chromatography (ethyl acetate/hexane=2/1). A catalytic amount of trifluoroborane ether solution was added to acetic anhydride (6 mL) solution of the obtained diphenylmethyl compound, and heated at 90° C. for 4 hours. The reaction liquid was concentrated under reduced pressure, sodium hydrogencarbonate was added to the residue, and extracted with chloroform. The organic layer was dried with sodium sulfate, and then concentrated under reduced pressure. The crude product was purified through column chromatography (methanol/chloroform=1/10), and then solidified from ethyl acetate/hexane to obtain 160 mg of the entitled compound as a yellow solid.
Quantity
0.581 mL
Type
reactant
Reaction Step One
Quantity
0.185 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 1-benzhydrylazetidin-3-ol (20.0 g, 83.68 mmol) and Et3N (12.68 g, 125.52 mmol) in DCM (200 mL) at 0° C., MsCl (11.447 mg, 100.41 mmol) was added in portions and the resulting solution was stirred at RT for 1 h. The reaction mixture was diluted with ethyl acetate and washed with brine. The organic layer was dried over anhydrous Na2SO4, filtered and concentrated in vacuo to afford the desired product (26.526 g, 100% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
12.68 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
11.447 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods IV

Procedure details

A 100 mL flask was charged with 1-diphenylmethylazetidin-3-ol (1.5 g, 6.27 mmol) and pyridine (15 mL). The solution was cooled to −20° C. and methane sulfonyl chloride (0.73 mL, 9.4 mmol) was added dropwise. The reaction mixture was stirred at −20° C. for 1 h and then left 3 days at 4° C. The solution was poured on ice and the resulting precipitate was filtered, washed 3 times with H2O and 3 times with pentane. The solid was dried under reduced pressure to give the title compound (1.92 g, 96%) as a white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step Two
Yield
96%

Synthesis routes and methods V

Procedure details

To a solution of dibenzylazetidin-3-ol (500 mg, 2.09 mmol) in THF (21 mL) at 0° C. under nitrogen was added methanesulfonyl chloride (194 μL, 2.51 mmol) and triethylamine (612 μL, 4.39 mmol). The reaction mixture was stirred for 1 h then concentrated to dryness. The residue was dissolved in dichloromethane, washed with water and brine. The organic layer was dried over Na2SO4, filtered and concentrated to dryness to give the title product (0.61 g, 92%) as a yellow oil.
Name
dibenzylazetidin-3-ol
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
194 μL
Type
reactant
Reaction Step One
Quantity
612 μL
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzhydrylazetidin-3-yl methanesulfonate
Reactant of Route 2
Reactant of Route 2
1-Benzhydrylazetidin-3-yl methanesulfonate
Reactant of Route 3
Reactant of Route 3
1-Benzhydrylazetidin-3-yl methanesulfonate
Reactant of Route 4
Reactant of Route 4
1-Benzhydrylazetidin-3-yl methanesulfonate
Reactant of Route 5
Reactant of Route 5
1-Benzhydrylazetidin-3-yl methanesulfonate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-Benzhydrylazetidin-3-yl methanesulfonate

Citations

For This Compound
7
Citations
B Li, MF Witt, TA Brandt… - Journal of Chemical …, 2006 - journals.sagepub.com
… 1-Benzhydrylazetidin-3-yl methanesulfonate: To a 5 l 3-neck round bottom flask was charged 632 g (2.64 mol) of 1-benzhydrylazetidin3-ol, acetonitrile (1.9 l) and triethylamine (601 g, …
BJ Wang, MAJ Duncton - The Journal of Organic Chemistry, 2020 - ACS Publications
… We initiated our studies by examining the displacement of 1-benzhydrylazetidin-3-yl methanesulfonate 1 with simple amines. Compound 1 is a well-known, (21) commercially available …
Number of citations: 4 0-pubs-acs-org.brum.beds.ac.uk
SD Metkar, MS Bhatia, UV Desai - Medicinal Chemistry Research, 2013 - Springer
… To a stirred solution of 1-benzhydrylazetidin-3-yl methanesulfonate (2.0 g, 6.3 mmol) of DMF (10 ml) was added sodium azide (1.8 g, 10 mmol). Stirred and raised temperature to 90 C. …
IO Feskov, AV Chernykh, YO Kuchkovska… - The Journal of …, 2018 - ACS Publications
… After stirring for additional 1 h, a solution of 1-benzhydrylazetidin-3-yl methanesulfonate (9) (13.0 g, 41.0 mmol) in DMF (20 mL) was added. The reaction mixture was stirred at 70 C for 2 …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
Z Chen, W Mori, X Deng, R Cheng… - Journal of medicinal …, 2019 - ACS Publications
… As summarized in Scheme 1, the S N 2 displacement reaction between tert-butyloxycarbonyl (Boc)-protected piperazine 1 and 1-benzhydrylazetidin-3-yl methanesulfonate 2 readily …
Number of citations: 31 0-pubs-acs-org.brum.beds.ac.uk
SB Engelsma - 2019 - scholarlypublications …
During the first half of the twentieth century the significance of the phosphate esters in biochemistry was established. In 1910, Levene made the major discovery that deoxyribonucleic …
VK Reddy, KK Babu, A Ganesh… - … Process Research & …, 2010 - ACS Publications
An improved, one-pot, and multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol, the pharmaceutically important moiety, has been developed. The improved process for the …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.